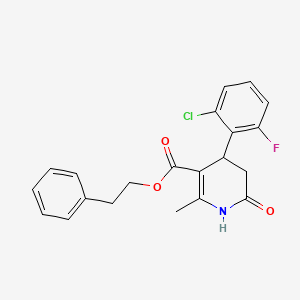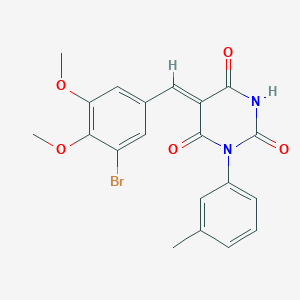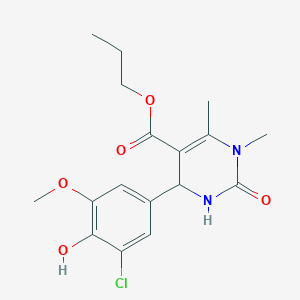
N-(4-isopropylphenyl)-N'-(2-methoxyethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-N'-(2-methoxyethyl)ethanediamide, commonly known as IMPE, is a chemical compound that belongs to the family of amides. IMPE has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Wirkmechanismus
The exact mechanism of action of IMPE is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including gamma-aminobutyric acid (GABA) and glutamate. This modulation results in a decrease in neuronal excitability, leading to the observed anti-inflammatory, analgesic, and anticonvulsant effects.
Biochemical and Physiological Effects
IMPE has been shown to have several biochemical and physiological effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the brain and spinal cord. Additionally, IMPE has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, leading to a reduction in neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using IMPE in lab experiments is its potent anti-inflammatory, analgesic, and anticonvulsant effects. This makes it a useful tool for studying the underlying mechanisms of pain and epilepsy. However, one limitation of using IMPE is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on IMPE. One potential area of study is its potential use in the treatment of chronic pain and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of IMPE and its potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for IMPE.
Synthesemethoden
IMPE can be synthesized using a multi-step process involving the reaction of 4-isopropylaniline with 2-bromoethanol to produce 4-(2-hydroxyethyl)aniline. The resulting compound is then reacted with 2-bromoethyl methyl ether to form N-(2-methoxyethyl)-4-(2-hydroxyethyl)aniline. This intermediate compound is then reacted with ethylenediamine to produce the final product, N-(4-isopropylphenyl)-N'-(2-methoxyethyl)ethanediamide.
Wissenschaftliche Forschungsanwendungen
IMPE has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new pain medications. Additionally, IMPE has been found to possess anticonvulsant activity, suggesting its potential use in the treatment of epilepsy.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)11-4-6-12(7-5-11)16-14(18)13(17)15-8-9-19-3/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVKINRBBOYANV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5030417.png)
![(3S*,4S*)-1-[3-(1H-pyrazol-1-yl)propyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5030439.png)

![3-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5030446.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5030452.png)


![N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5030461.png)
![N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5030473.png)
![N~2~-(3-bromophenyl)-N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5030478.png)

![6,7-dimethyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5030489.png)
![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030503.png)
![2-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5030505.png)